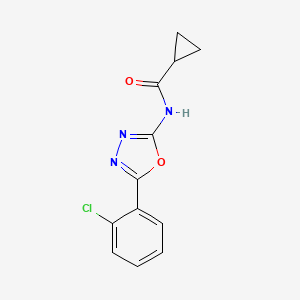

N-(5-(2-氯苯基)-1,3,4-恶二唑-2-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

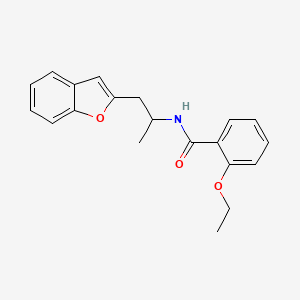

The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide" is a derivative of the 1,3,4-oxadiazole class, which is known for its potential pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological activity of closely related 1,3,4-oxadiazole derivatives. These compounds have been synthesized for the purpose of biological screening and have shown activity against various enzymes and bacterial strains, indicating the significance of the 1,3,4-oxadiazole core in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting from the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent and a base such as sodium hydride (NaH) . This methodological approach could be adapted for the synthesis of "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide" by choosing appropriate starting materials and electrophiles.

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These techniques provide detailed information about the substituents on the oxadiazole core and the overall molecular framework . The structural confirmation is crucial for understanding the relationship between the molecular structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are characterized by the formation of the oxadiazole ring and subsequent substitution reactions. The ring closure to form the oxadiazole moiety is a key step, which is followed by the introduction of various substituents that can significantly alter the biological activity of the final compounds . These reactions are typically carried out under controlled conditions to ensure the desired specificity and yield of the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, as they determine how the compounds are absorbed, distributed, metabolized, and excreted in biological systems . Understanding these properties is essential for the development of new drugs based on the 1,3,4-oxadiazole scaffold.

科学研究应用

抗癌特性

研究表明 1,3,4-恶二唑衍生物在抗癌治疗中具有潜力。已合成并评估含有 1,3,4-恶二唑部分的化合物对各种癌细胞系的抗癌活性。例如,与参考药物依托泊苷相比,N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺显示出中等至优异的活性。这强调了此类化合物在癌症治疗研究中的重要性 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

抗菌和抗真菌作用

据观察,1,3,4-恶二唑化合物具有抗菌和抗真菌特性。具体而言,含有 1,3,4-恶二唑部分的化合物对被测试的微生物(包括各种细菌和真菌菌株)显示出抗菌活性的效力。这突出了它们作为抗菌和抗真菌剂的潜力,这对于对抗由这些微生物引起的感染和疾病至关重要 (Kapadiya, Dubal, Bhola, & Dholaria, 2020)。

抗结核活性

1,3,4-恶二唑的衍生物也因其抗结核活性而受到研究。此类化合物的合成和筛选揭示了对结核分枝杆菌具有有效活性的有希望的先导化合物。值得注意的是,特定的衍生物表现出显着的抗结核活性,其最小抑菌浓度表明它们作为新抗结核药物开发中的先导分子的潜力 (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016)。

杀线虫活性

最近的研究展示了 1,3,4-恶二唑衍生物在杀线虫活性方面的潜力。具有这种结构的化合物对特定的线虫表现出良好的活性,使其成为开发新型杀线虫剂的潜在候选者。这些化合物降低线虫活力并在线虫中引起生理紊乱的能力是一项关键观察,突出了它们在农业和害虫控制中的潜在应用 (Liu, Wang, Zhou, & Gan, 2022)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as oxadiazole derivatives, have been found to exhibit a broad range of biological activities . They may bind to multiple receptors, which can be helpful in developing new therapeutic agents .

Mode of Action

The activities of these compounds can often be explained in terms of the distribution of the electronic density across the heteroaromatic ring attached to the amide group .

Biochemical Pathways

Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown inhibitory activity against various diseases .

属性

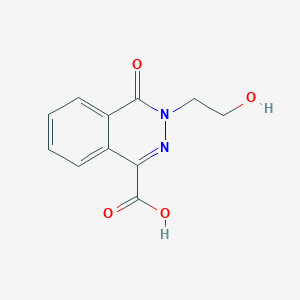

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBNZDQDJMQYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)